Fgfr4-IN-4

Description

Properties

IUPAC Name |

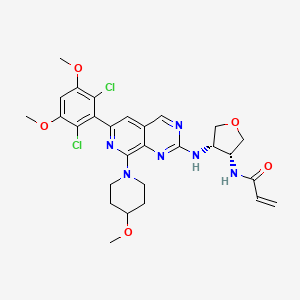

N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35)/t18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZAGAKBJFLDBW-RBUKOAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)N[C@@H]5COC[C@@H]5NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of a Potent and Selective FGFR4 Inhibitor

An Examination of the Fragment-Based Discovery and Synthesis of the Highly Selective FGFR4 Inhibitor, Compound 4c

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in hepatocellular carcinoma (HCC) due to its role in tumor progression, primarily through the FGF19-FGFR4 signaling axis. This technical guide details the discovery and synthesis of a potent and highly selective FGFR4 inhibitor, herein referred to as compound 4c . The discovery of this inhibitor was achieved through a meticulous fragment-based build-up strategy, leading to a compound with a half-maximal inhibitory concentration (IC50) of 33 nM against FGFR4. This guide will provide an in-depth overview of the discovery process, a detailed synthesis protocol for compound 4c , a comprehensive summary of its biological activity and selectivity, and the experimental methodologies employed in its characterization.

Introduction: The Rationale for Targeting FGFR4

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, and migration. The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Dysregulation of this pathway has been implicated in the pathogenesis of various cancers.[1]

Specifically, the FGF19-FGFR4 signaling axis has been identified as a key driver in the development and progression of hepatocellular carcinoma (HCC).[1][2] FGF19, the primary ligand for FGFR4, forms a complex with FGFR4 and the co-receptor β-klotho (KLB) to initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[3] This makes the selective inhibition of FGFR4 a promising therapeutic strategy for HCC and other FGF19-driven cancers.

While several FGFR inhibitors have been developed, many exhibit pan-FGFR activity, which can lead to off-target effects.[4][5][6] The development of highly selective FGFR4 inhibitors is therefore a key objective in the field. This guide focuses on compound 4c , a novel inhibitor discovered through a fragment-based approach that demonstrates exceptional selectivity for FGFR4 over other FGFR family members.[7]

Discovery of a Potent FGFR4 Inhibitor: A Fragment-Based Approach

The discovery of compound 4c employed a "build-up" fragment strategy, a powerful method in modern drug discovery.[7] This approach begins with the identification of small molecular fragments that bind to the target protein, which are then iteratively grown or combined to generate a more potent and selective lead compound.

The workflow for the discovery of compound 4c can be summarized as follows:

References

- 1. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Deep Dive into BLU9931: A First-in-Class Selective and Irreversible FGFR4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BLU9931, a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). BLU9931 represents a significant advancement in the targeted therapy of cancers driven by aberrant FGFR4 signaling, particularly hepatocellular carcinoma (HCC). This document details the inhibitor's biochemical and cellular activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Quantitative Inhibitory Activity and Selectivity

BLU9931 was specifically designed to target a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, enabling its high selectivity and irreversible mechanism of action.[1][2] This covalent interaction confers potent and durable inhibition of FGFR4 kinase activity.[3][4]

Table 1: In Vitro Inhibitory Activity of BLU9931 against FGFR Family Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. FGFR4 | Reference(s) |

| FGFR4 | 3 | - | [3][5][6][7][8] |

| FGFR1 | 591 | ~197x | [3][6] |

| FGFR2 | 493 | ~164x | [3][6] |

| FGFR3 | 150 | 50x | [3][5][6] |

Table 2: Kinome-Wide Selectivity of BLU9931

A kinome scan of 456 kinases demonstrated the exceptional selectivity of BLU9931.

| Parameter | Value | Description | Reference(s) |

| Concentration Tested | 3 µM | - | [3] |

| Number of Kinases Inhibited >99% | 1 (FGFR4) | - | [3] |

| Selectivity Score S(10) | 0.005 | The fraction of kinases with >90% inhibition. A lower score indicates higher selectivity. | [3][9] |

Table 3: Cellular Antiproliferative Activity of BLU9931 in Cancer Cell Lines

BLU9931 demonstrates potent antiproliferative effects in cancer cell lines with an activated FGFR4 signaling pathway.

| Cell Line | Cancer Type | EC50 (µM) | Reference(s) |

| Hep 3B | Hepatocellular Carcinoma | 0.07 | [10] |

| HuH-7 | Hepatocellular Carcinoma | 0.11 | [10] |

| JHH-7 | Hepatocellular Carcinoma | 0.02 | [10] |

| MDA-MB-453 | Breast Cancer (FGFR4 Y367C mutant) | 0.32 | [5] |

| PK-1 | Pancreatic Cancer | <2 | [11] |

| HCT116 | Colorectal Cancer | - | [12] |

| SW620 | Colorectal Cancer | - | [12] |

Key Signaling Pathways Modulated by BLU9931

Aberrant activation of FGFR4, often driven by its ligand FGF19, leads to the activation of downstream signaling cascades that promote cell proliferation, survival, and invasion.[2][11] BLU9931 effectively abrogates this signaling.

Experimental Protocols

This section details the methodologies for key experiments used to characterize BLU9931.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU9931 against FGFR kinases.

Methodology:

-

Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 proteins are incubated in a kinase reaction buffer.[5][6]

-

A sub-saturating concentration of ATP (at the Km for each enzyme) and a peptide substrate (e.g., CSKtide) are added.[5][8]

-

A dilution series of BLU9931 or DMSO (vehicle control) is added to the reaction mixture.

-

The reaction is terminated by the addition of a stop buffer.

-

The amount of phosphorylated substrate is quantified using a mobility shift assay on a Caliper EZReader2 or similar instrument.[5][8]

-

IC50 values are calculated by fitting the data to a four-parameter logistic curve.[5][6]

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of BLU9931 on the proliferation of cancer cell lines.

Methodology:

-

Hepatocellular carcinoma (e.g., Hep 3B, HuH-7) or other relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[7]

-

Cells are treated with a serial dilution of BLU9931 or DMSO for a period equivalent to two cell-doubling times.[7]

-

Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels, or a colorimetric assay like MTT or MTS.[7][13]

-

Luminescence or absorbance is measured using a plate reader.

-

EC50 values are determined by normalizing the data to the DMSO-treated control and fitting to a dose-response curve.[7]

Western Blot Analysis of Cellular Signaling

Objective: To assess the effect of BLU9931 on the phosphorylation of key downstream signaling proteins of the FGFR4 pathway.

Methodology:

-

Cells (e.g., MDA-MB-453, Hep 3B) are treated with varying concentrations of BLU9931 or DMSO for a specified time (e.g., 1 hour).[3][10]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of FGFR4, FRS2, ERK (MAPK), and AKT.[3][10]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Actin or another housekeeping protein is used as a loading control.[3]

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of BLU9931 in a preclinical animal model.

Methodology:

-

Immuno-compromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., Hep 3B).[3][14]

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

BLU9931 is administered orally, typically twice daily, at various doses (e.g., 30, 100 mg/kg).[3][14] The vehicle is administered to the control group.

-

Tumor volume and body weight are measured regularly (e.g., daily or every other day).[3][15]

-

At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analyses (e.g., Western blotting for target engagement) or histopathology.[3][15]

In Vivo Efficacy

In preclinical models, BLU9931 has demonstrated significant and dose-dependent antitumor activity. In a Hep 3B xenograft model, oral administration of BLU9931 at 100 mg/kg twice daily resulted in tumor regression.[3] Notably, some animals remained tumor-free even after cessation of treatment.[3] The compound was well-tolerated at efficacious doses, with no significant body weight loss observed in the treatment groups compared to the vehicle control.[3][14]

Conclusion

BLU9931 is a pioneering selective and irreversible inhibitor of FGFR4. Its exquisite selectivity, potent inhibitory activity, and robust in vivo efficacy in preclinical models of FGFR4-driven cancers underscore its potential as a valuable therapeutic agent. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of targeted cancer therapy.

References

- 1. Blu-9931 | C26H22Cl2N4O3 | CID 72710839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. abmole.com [abmole.com]

- 8. BLU9931 | FGFR | TargetMol [targetmol.com]

- 9. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Fgfr4-IN-4 Target Engagement in Cancer Cells: An In-depth Technical Guide

Disclaimer: Information regarding a specific molecule designated "Fgfr4-IN-4" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes the well-characterized and selective FGFR4 inhibitor, BLU9931 , as a representative compound to detail the principles and methodologies of Fgfr4 target engagement in cancer cells. The experimental protocols and data presented are based on established techniques and findings related to BLU9931 and other selective FGFR4 inhibitors.

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation and survival of cancer cells in various malignancies, including hepatocellular carcinoma and breast cancer.[1][2] The development of selective FGFR4 inhibitors is a promising therapeutic strategy.[3] This guide provides a comprehensive overview of the methodologies used to assess the target engagement of selective FGFR4 inhibitors, using BLU9931 as a primary example. It is intended for researchers, scientists, and drug development professionals.

The FGFR4 Signaling Pathway

Upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[4] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] Selective inhibitors like BLU9931 are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing autophosphorylation and subsequent downstream signaling.

Quantitative Data on FGFR4 Inhibition

The potency and selectivity of an FGFR4 inhibitor are determined through various assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| BLU9931 | Kinase Assay | FGFR4 | 3 | - | Fiscella et al., 2015 |

| BLU9931 | Cell Proliferation | FGFR4-dependent | <100 | Various | Fiscella et al., 2015 |

| BLU9931 | Cell Proliferation | FGFR4-independent | >10,000 | Various | Fiscella et al., 2015 |

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified FGFR4.

Objective: To determine the IC50 of an inhibitor against FGFR4 kinase activity.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Test inhibitor (e.g., this compound/BLU9931)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the FGFR4 enzyme and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of FGFR4 Signaling

This method is used to assess the effect of the inhibitor on the phosphorylation status of FGFR4 and its downstream targets in cancer cells.

Objective: To determine if the inhibitor blocks FGFR4 signaling in a cellular context.

Materials:

-

Cancer cell line with active FGFR4 signaling (e.g., Hep3B, HUH7)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound/BLU9931)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 2-24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment.[6][7] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To demonstrate target engagement of the inhibitor with FGFR4 in intact cells.

Materials:

-

Cancer cell line expressing FGFR4

-

Test inhibitor (e.g., this compound/BLU9931)

-

PBS (Phosphate-buffered saline)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer with protease inhibitors

-

Centrifuge

-

Western blotting or ELISA materials to detect soluble FGFR4

Procedure:

-

Treat cultured cells with the inhibitor or DMSO (vehicle control).

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble FGFR4 in each sample at each temperature using Western blotting or ELISA.

-

Plot the amount of soluble FGFR4 as a function of temperature for both inhibitor-treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

Confirming target engagement is a critical step in the development of selective cancer therapeutics. The combination of in vitro kinase assays, cellular signaling analysis by Western blotting, and direct target binding confirmation with CETSA provides a robust preclinical data package for novel FGFR4 inhibitors like this compound. This multi-faceted approach ensures that the observed anti-cancer effects are indeed mediated through the intended molecular target, paving the way for further development.

References

- 1. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of fibroblast growth factor receptor 4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Effects of Fgfr4-IN-5: A Technical Guide

This technical guide provides an in-depth overview of the downstream signaling effects of Fgfr4-IN-5, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical profile of this compound.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, glucose homeostasis, and tissue repair.[1] Dysregulation of the FGFR4 signaling pathway, often through amplification of its ligand FGF19, is implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[2][3][4] Upon ligand binding, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5] The primary signaling pathways activated by FGFR4 include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT3 pathways.[2][4][5] Fgfr4-IN-5 is a novel, selective, and covalent inhibitor of FGFR4 designed to specifically target and suppress this oncogenic signaling.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of Fgfr4-IN-5, demonstrating its potency, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Potency of Fgfr4-IN-5

| Parameter | Value | Cell Line/Assay Condition |

| IC50 | 6.5 nM | Biochemical assay against FGFR4 |

Data sourced from MedChemExpress product information.

Table 2: In Vivo Pharmacokinetics of Fgfr4-IN-5 (Single Oral Gavage; 10 mg/kg)

| Species | Cmax (ng/mL) | Oral Bioavailability (%) |

| Mouse | 423 | 20 |

| Rat | 588 | 12 |

| Cynomolgus Monkey | 2820 | 27 |

Data sourced from MedChemExpress product information.

Table 3: In Vivo Efficacy of Fgfr4-IN-5 in an Orthotopic Hep3B Human Tumor Xenograft (HTX) Model

| Treatment Group | Dosing Schedule | Outcome |

| Fgfr4-IN-5 | 100 mg/kg, twice daily (oral gavage) for 28 days | Strong antitumor activity |

Data sourced from MedChemExpress product information.

Table 4: In Vivo Dose-Dependent Efficacy of Fgfr4-IN-5

| Treatment Group | Dosing Schedule | Outcome (%ΔT/ΔC) |

| Fgfr4-IN-5 | 10 mg/kg, twice daily for 11 days | Dose-dependent growth inhibition |

| Fgfr4-IN-5 | 30 mg/kg, twice daily for 11 days | Tumor regression (67%) |

| Fgfr4-IN-5 | 100 mg/kg, twice daily for 11 days | Tumor regression (70%) |

| Sorafenib | 100 mg/kg, once daily | No benefit |

%ΔT/ΔC represents the relative change in tumor volume in the treated group compared to the control group. Data sourced from MedChemExpress product information.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the downstream effects of Fgfr4-IN-5. These are representative protocols based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Fgfr4-IN-5 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Hep3B, Huh-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fgfr4-IN-5

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Fgfr4-IN-5 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the Fgfr4-IN-5 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of Fgfr4-IN-5 on the phosphorylation of key downstream signaling proteins like ERK, AKT, and STAT3.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Fgfr4-IN-5

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Fgfr4-IN-5 for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Fgfr4-IN-5 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., Hep3B)

-

Matrigel

-

Fgfr4-IN-5

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Fgfr4-IN-5 (e.g., by oral gavage) or vehicle control to the respective groups at the desired dose and schedule.

-

Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Plot tumor growth curves and calculate tumor growth inhibition.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by Fgfr4-IN-5 and a typical experimental workflow.

Caption: Fgfr4-IN-5 inhibits the FGFR4 signaling cascade.

Caption: Workflow for Western Blot analysis.

Caption: Workflow for in vivo xenograft studies.

References

- 1. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Fgfr4-IN-4: An In-Depth Technical Guide to a Novel FGFR4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in various cancers, most notably hepatocellular carcinoma. Its role in tumor proliferation, survival, and resistance to therapy has spurred the development of targeted inhibitors. This technical guide focuses on Fgfr4-IN-4 (CAS Number: 2230973-67-6), a novel inhibitor of FGFR4. While specific quantitative data for this compound remains proprietary, this document provides a comprehensive overview of its known characteristics, the broader context of FGFR4 inhibition, detailed experimental protocols for evaluating similar compounds, and a summary of the FGFR4 signaling pathway. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on FGFR4-targeted cancer therapies.

Introduction to this compound

This compound, identified by the Chemical Abstracts Service (CAS) number 2230973-67-6, is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with demonstrated anti-tumor activity.[1][2] Information from patent literature identifies this compound, also referred to as compound 693, as a promising agent for cancer therapy.[1][3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2230973-67-6 | [1] |

| Molecular Formula | C28H32Cl2N6O5 | [1] |

| Molecular Weight | 603.50 g/mol | [1] |

| Synonyms | This compound, Compound 693 | [1] |

| Primary Target | Fibroblast Growth Factor Receptor 4 (FGFR4) | [1][2] |

| Therapeutic Area | Oncology (Anti-tumor activity) | [1][2] |

The FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding to its primary ligand, Fibroblast Growth Factor 19 (FGF19), activates downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[4][5] Dysregulation of the FGF19-FGFR4 axis is a key driver in several cancers.[4] The core signaling pathway is depicted below.

Biological Activity and Efficacy of FGFR4 Inhibitors

While specific inhibitory concentrations (IC50) for this compound are not publicly available, the landscape of FGFR4 inhibitors provides a benchmark for its potential potency. Table 2 summarizes the IC50 values of several well-characterized FGFR4 inhibitors. These compounds demonstrate high potency and selectivity for FGFR4.

| Inhibitor | FGFR4 IC50 (nM) | Selectivity over FGFR1/2/3 | Reference |

| BLU-554 (Fisogatinib) | 5 | >100-fold | [4] |

| Roblitinib (FGF401) | 1.9 | >1000-fold | [5] |

| H3B-6527 | <1.2 | >250-fold | [4] |

| INCB062079 | - | >250-fold | [4] |

| Compound 4c | 33 | High | [6] |

Experimental Protocols

To facilitate the evaluation of this compound and other novel FGFR4 inhibitors, this section provides detailed methodologies for key in vitro and cell-based assays.

In Vitro FGFR4 Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR4. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human FGFR4 enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant FGFR4 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentration of ATP should be close to the Km for FGFR4.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell-Based FGFR4 Phosphorylation Assay

This assay measures the ability of a compound to inhibit FGFR4 autophosphorylation in a cellular context.[7][8]

Materials:

-

Human cancer cell line with high FGFR4 expression (e.g., MDA-MB-453, HuH-7)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound) dissolved in DMSO

-

FGF19 ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FGFR4, anti-total-FGFR4, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

-

Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the inhibition of FGFR4 phosphorylation.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on FGFR4 signaling.[8][9]

Materials:

-

FGFR4-dependent cancer cell line

-

Cell culture medium and supplements

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo®, WST-1)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO.

-

Incubate the plates for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

This compound is a novel and promising inhibitor of FGFR4, a key therapeutic target in oncology. While detailed preclinical data for this specific compound is not yet in the public domain, this technical guide provides a comprehensive framework for its evaluation. The provided information on the FGFR4 signaling pathway, comparative data on other FGFR4 inhibitors, and detailed experimental protocols will empower researchers to further investigate the therapeutic potential of this compound and other molecules in this class. As research progresses, a deeper understanding of the structure-activity relationship and in vivo efficacy of this compound will be crucial for its potential translation into a clinical candidate.

References

- 1. This compound | FGFR4 抑制剂 | MCE [medchemexpress.cn]

- 2. This compound | FGFR4 inhibitor | CAS 2230973-67-6 | FGFR4 抑制剂 | 美国InvivoChem [invivochem.cn]

- 3. This compound [cnreagent.com]

- 4. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. High Expression of FGFR4 Enhances Tumor Growth and Metastasis in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FGFR4 Inhibitor: FGFR4-IN-5

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting specific signaling pathways that drive tumor growth and survival. One such pathway of increasing interest is mediated by the Fibroblast Growth Factor Receptor 4 (FGFR4). While inquiries for "Fgfr4-IN-4" are noted, this designation does not correspond to a well-documented, specific inhibitor in publicly available scientific literature. It is likely a placeholder or a less common identifier within a series of related compounds. This technical guide will, therefore, focus on a potent and well-characterized representative of this class, FGFR4-IN-5 , to provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties and applications.

FGFR4-IN-5 is a selective and covalent inhibitor of FGFR4, a receptor tyrosine kinase that, when dysregulated, is implicated in the pathogenesis of various cancers, particularly hepatocellular carcinoma. This guide will provide a detailed summary of its chemical properties, experimental protocols for its use, and a visualization of the signaling pathways it modulates.

Core Molecular Data

A clear understanding of the physicochemical properties of a small molecule inhibitor is fundamental for its application in research and development. The following table summarizes the key quantitative data for FGFR4-IN-5.

| Property | Value |

| Compound Name | FGFR4-IN-5 |

| Molecular Formula | C₂₅H₂₃Cl₂N₅O₄ |

| Molecular Weight | 544.39 g/mol |

| IC₅₀ | 6.5 nM |

| CAS Number | 1628793-01-0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for in vitro and in vivo studies involving an FGFR4 inhibitor like FGFR4-IN-5.

In Vitro FGFR4 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of an FGFR4 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of FGFR4-IN-5 against FGFR4 kinase activity.

Materials:

-

Recombinant human FGFR4 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly (E4Y) peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

FGFR4-IN-5 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of FGFR4-IN-5 in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant FGFR4 kinase to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Detect the luminescent signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol describes how to assess the effect of an FGFR4 inhibitor on the proliferation of cancer cell lines.

Objective: To determine the effect of FGFR4-IN-5 on the viability and proliferation of FGFR4-dependent cancer cells.

Materials:

-

FGFR4-expressing cancer cell line (e.g., Hep3B, HUH7)

-

Appropriate cell culture medium and supplements

-

FGFR4-IN-5 (dissolved in DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well cell culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of FGFR4-IN-5 in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells, lyse the cells by shaking, and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated cells.

-

Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an FGFR4 inhibitor in a mouse model.

Objective: To assess the in vivo anti-tumor activity of FGFR4-IN-5 in a cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

FGFR4-dependent cancer cell line (e.g., Hep3B)

-

Matrigel or similar extracellular matrix

-

FGFR4-IN-5 formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the cancer cells, often mixed with Matrigel, into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer FGFR4-IN-5 or the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or western blotting).

-

Compare the tumor growth rates between the treated and control groups to evaluate the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs can greatly aid in their understanding. The following diagrams are provided in the DOT language for use with Graphviz.

An In-depth Technical Guide to the Covalent Binding of Inhibitors to FGFR4 at Cysteine 552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental validation of covalent inhibitors targeting Fibroblast Growth Factor Receptor 4 (FGFR4), with a specific focus on the irreversible binding to the Cysteine 552 (Cys552) residue. This document will delve into the signaling pathways involved, present quantitative binding data, detail relevant experimental protocols, and provide visual representations of key processes. While the specific compound "Fgfr4-IN-4" is not a formally recognized inhibitor, this guide will utilize data from well-characterized covalent FGFR4 inhibitors that share the same mechanism of action, such as BLU9931, as a representative model.

Introduction to FGFR4 and its Role in Disease

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family.[1] Upon binding its primary ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[2] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for various cellular processes like proliferation, differentiation, and metabolism.[3][4]

Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[5][6] In a significant subset of HCC patients, amplification of the FGF19 gene leads to the overexpression and constitutive activation of FGFR4, driving tumor growth and survival.[7] This oncogenic dependence makes FGFR4 an attractive therapeutic target for drug development.

The Covalent Inhibition Strategy Targeting Cys552

A key strategy for achieving potent and selective inhibition of FGFR4 involves the design of covalent inhibitors that specifically target a unique cysteine residue, Cys552, located in the hinge region of the ATP-binding pocket.[8] This cysteine is not present in other members of the FGFR family (FGFR1-3), which possess a tyrosine at the analogous position.[9] This structural difference allows for the development of highly selective inhibitors that minimize off-target effects.

Covalent inhibitors, such as BLU9931, typically contain an electrophilic "warhead," like an acrylamide group. This warhead is designed to form a stable, irreversible covalent bond with the nucleophilic thiol group of the Cys552 residue through a Michael addition reaction.[9][10] This permanent modification of the receptor leads to sustained inhibition of its kinase activity.

Quantitative Data on Covalent FGFR4 Inhibitors

The potency and selectivity of covalent FGFR4 inhibitors have been extensively characterized. The following tables summarize key quantitative data for representative inhibitors that target Cys552.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Covalent FGFR4 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference |

| BLU9931 | FGFR4 | 3 | ~297-fold | ~184-fold | ~50-fold | [11] |

| FGF401 (Roblitinib) | FGFR4 | 1.9 | >1000-fold | >1000-fold | >1000-fold | [11] |

| H3B-6527 | FGFR4 | <1.2 | >250-fold | >250-fold | >250-fold | [11] |

Table 2: Cellular Activity of Representative Covalent FGFR4 Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| BLU9931 | A498 (ccRCC) | Proliferation | 4.6 | [12] |

| BLU9931 | A704 (ccRCC) | Proliferation | 3.8 | [12] |

| BLU9931 | 769-P (ccRCC) | Proliferation | 2.7 | [12] |

Signaling Pathways

The binding of FGF19 to FGFR4 initiates a cascade of intracellular signaling events. Covalent inhibitors targeting Cys552 effectively block these downstream pathways.

Caption: FGFR4 signaling pathway and point of inhibition.

Experimental Protocols

The characterization of covalent FGFR4 inhibitors relies on a variety of biochemical and cell-based assays.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of FGFR4.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

Protocol Outline:

-

Reaction Setup: In a 384-well plate, combine the FGFR4 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM MnCl2, 50µM DTT).[13]

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[13]

-

ADP Detection:

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a typical kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on FGFR4 signaling.

Principle: The assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates that the inhibitor is effective at arresting cell growth or inducing cell death.

Protocol Outline:

-

Cell Seeding: Seed cancer cells known to have an active FGF19-FGFR4 pathway (e.g., certain HCC or ccRCC cell lines) into a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the covalent inhibitor.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Add a reagent to measure cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the IC50 value.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the FGFR4 kinase domain, confirming the covalent bond formation with Cys552.

Principle: By crystallizing the FGFR4-inhibitor complex and diffracting X-rays through the crystal, the precise atomic coordinates of the complex can be determined.

Protocol Outline:

-

Protein Expression and Purification: Express and purify the FGFR4 kinase domain.

-

Co-crystallization: Incubate the purified FGFR4 with the covalent inhibitor and set up crystallization trials under various conditions.

-

X-ray Diffraction: Mount a suitable crystal and collect X-ray diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to solve and refine the three-dimensional structure of the complex. The resulting electron density map will show the covalent linkage between the inhibitor and the Cys552 residue.[10][14]

Conclusion

The development of covalent inhibitors targeting the unique Cys552 residue of FGFR4 represents a highly successful strategy for achieving potent and selective inhibition of this key oncogenic driver. The irreversible nature of the binding leads to sustained target engagement and significant anti-tumor activity in preclinical models of cancers with a dysregulated FGF19-FGFR4 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel covalent FGFR4 inhibitors.

References

- 1. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]

- 2. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Probing Dual Covalent Irreversible Inhibition of EGFR/FGFR4 by Electrophilic-Based Natural Compounds to Overcome Resistance and Enhance Combination Therapeutic Potentials and Management of Hepatocellular Carcinoma (HCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]

- 10. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols: Preparation of Fgfr4-IN-1 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a significant therapeutic target in various cancers, particularly hepatocellular carcinoma. Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the FGFR4 signaling pathway and developing novel anti-cancer therapies.[1] Proper preparation of a stock solution is the first critical step in ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecule inhibitors like Fgfr4-IN-1 due to its high solubilizing capacity.

This document provides a detailed protocol for the preparation, storage, and handling of an Fgfr4-IN-1 stock solution in DMSO.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for Fgfr4-IN-1.

| Property | Value | Reference |

| Molecular Weight | 493.55 g/mol | [1] |

| Solubility in DMSO | ≥ 6 mg/mL (12.16 mM) | [1] |

| Recommended Stock Concentration | 10 mM | [2] |

| Storage of Stock Solution | -20°C for up to 3 months, -80°C for up to 1 year | [1][3] |

| Appearance | Solid powder | [3] |

Experimental Protocol: Preparation of a 10 mM Fgfr4-IN-1 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Fgfr4-IN-1 in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Materials:

-

Fgfr4-IN-1 powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Equilibrate Reagents: Allow the Fgfr4-IN-1 powder and DMSO to reach room temperature before opening to prevent condensation.

-

Weigh Fgfr4-IN-1:

-

Tare a clean, dry microcentrifuge tube on the analytical balance.

-

Carefully weigh out the desired amount of Fgfr4-IN-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.9355 mg of Fgfr4-IN-1.

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 493.55 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.01 mol/L x 493.55 g/mol x 0.001 L = 0.0049355 g = 4.9355 mg

-

-

-

-

Add DMSO:

-

Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the Fgfr4-IN-1 powder. For the example above, add 1 mL of DMSO.

-

-

Dissolve the Compound:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.

-

Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

-

If the compound does not dissolve completely, sonication for a few minutes can be beneficial.[1]

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][4]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][3]

-

Diagrams

Caption: Workflow for preparing Fgfr4-IN-1 stock solution.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents.

-

Fgfr4-IN-1 is for research use only and should not be used in humans.

-

Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

By following these detailed protocols and guidelines, researchers can ensure the accurate and consistent preparation of Fgfr4-IN-1 stock solutions, leading to more reliable and reproducible experimental outcomes in the study of FGFR4 signaling and its role in disease.

References

Application Notes and Protocols for Fgfr4-IN-4 in Western Blot Analysis of p-FGFR4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Fgfr4-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in the analysis of FGFR4 phosphorylation (p-FGFR4) by Western blot. This document outlines the necessary reagents, experimental procedures, and data interpretation to effectively assess the inhibitory activity of this compound on the FGFR4 signaling pathway.

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[1] Upon binding its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation at specific tyrosine residues, leading to the activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1]

This compound is a potent and selective small molecule inhibitor of FGFR4. Its primary application in a research setting is to probe the function of FGFR4 and to validate its role as a therapeutic target. Western blotting is a key immunoassay used to detect the specific phosphorylation status of FGFR4 at tyrosine residues, such as Tyr642, providing a direct measure of the inhibitor's efficacy in blocking receptor activation.

Key Applications

-

Target Validation: Confirming the role of FGFR4 signaling in specific cancer cell lines.

-

Pharmacodynamic (PD) Studies: Assessing the in-vitro and in-vivo efficacy of this compound by measuring the reduction in p-FGFR4 levels.

-

Dose-Response Analysis: Determining the optimal concentration of this compound required to inhibit FGFR4 phosphorylation.

-

Selectivity Profiling: Investigating the specific inhibitory effect on FGFR4 compared to other kinases.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis showing the dose-dependent effect of a selective FGFR4 inhibitor on p-FGFR4 levels in a relevant cancer cell line (e.g., Hep3B, Huh7) stimulated with FGF19. Data is presented as the normalized intensity of the p-FGFR4 band relative to the total FGFR4 or a loading control (e.g., β-actin, GAPDH).

| This compound Concentration (nM) | p-FGFR4 / Total FGFR4 Ratio (Normalized) | % Inhibition of p-FGFR4 |

| 0 (Vehicle Control) | 1.00 | 0% |

| 1 | 0.75 | 25% |

| 5 | 0.40 | 60% |

| 10 | 0.15 | 85% |

| 50 | 0.05 | 95% |

| 100 | <0.01 | >99% |

Note: The data presented in this table is representative and should be generated by the user for their specific experimental conditions and cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR4 signaling pathway and the experimental workflow for Western blot analysis of p-FGFR4.

Caption: FGFR4 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for p-FGFR4 Western Blot Analysis.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human hepatocellular carcinoma cell lines with known FGFR4 expression (e.g., Hep3B, Huh7).

-

This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

-

Recombinant Human FGF19: For stimulating the FGFR4 pathway.

-

Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA Protein Assay Kit or similar.

-

SDS-PAGE Gels: 4-12% gradient gels are recommended.

-

Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-p-FGFR4 (Tyr642) polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-37576, Abcam Cat# ab192589). Recommended dilution: 1:500 - 1:1000.

-

Rabbit anti-FGFR4 polyclonal antibody (e.g., Proteintech Cat# 11098-1-AP). Recommended dilution: 1:1000.

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH). Recommended dilution: 1:1000 - 1:5000.

-

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:2000 - 1:10000.

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagents.

Cell Culture and Treatment Protocol

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Ligand Stimulation: Add recombinant FGF19 (e.g., 50-100 ng/mL) to the wells and incubate for 15-30 minutes at 37°C.

Protein Extraction and Quantification

-

Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

Western Blotting Protocol

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 4-12% SDS-PAGE gel and run until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-FGFR4, anti-FGFR4, or loading control) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

Data Analysis and Interpretation

-

Image Acquisition: Capture the Western blot image using a digital imager.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the intensity of the p-FGFR4 band to the intensity of the total FGFR4 band or a loading control (β-actin or GAPDH) for each sample.

-

Inhibition Calculation: Calculate the percentage of p-FGFR4 inhibition for each this compound concentration relative to the vehicle-treated control.

A significant reduction in the normalized p-FGFR4 signal in the presence of this compound indicates effective target engagement and inhibition of the FGFR4 signaling pathway. The results can be used to determine the IC50 value of the inhibitor in the specific cellular context.

References

Application Note: Measuring Fgfr4 Kinase Activity Using Fgfr4-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, glucose homeostasis, and cell proliferation and differentiation.[1][2][3] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma, making it an attractive therapeutic target.[4][5][6][7] Fgfr4-IN-10 is a potent and selective inhibitor of FGFR4, demonstrating an IC50 value of 70.7 nM and no significant inhibition of other FGFR family members (FGFR1, FGFR2, and FGFR3).[8] This application note provides a detailed protocol for utilizing Fgfr4-IN-10 in a biochemical kinase activity assay to determine its inhibitory potency and selectivity.

Principle of the Assay

The kinase activity of FGFR4 is determined by measuring the amount of ADP produced from the phosphorylation of a substrate using ATP. This protocol utilizes a commercially available luminescence-based kinase assay kit, such as the ADP-Glo™ Kinase Assay (Promega), which quantifies ADP production in a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Data Presentation

Fgfr4-IN-10 Inhibition Profile

| Compound | Target Kinase | IC50 (nM) |

| Fgfr4-IN-10 | FGFR4 | 70.7 |

Fgfr4-IN-10 Selectivity Profile

| Kinase | % Inhibition at 1 µM Fgfr4-IN-10 |

| FGFR1 | No significant inhibition |

| FGFR2 | No significant inhibition |

| FGFR3 | No significant inhibition |

Signaling Pathway

Caption: FGFR4 Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

Recombinant human FGFR4 kinase (e.g., SignalChem, #F07-11G)

-

Poly(Glu, Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich, #P0275)

-

Fgfr4-IN-10 (e.g., MedChemExpress, #HY-146541)

-

ATP (e.g., Promega, #V9151)

-

ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]

-

DMSO (Sigma-Aldrich, #D2650)

-

384-well white assay plates (e.g., Corning, #3572)

-

Multichannel pipettes and tips

-

Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Kinase Activity Assay Workflow.

Detailed Protocol: Fgfr4-IN-10 IC50 Determination

-

Prepare Fgfr4-IN-10 Dilutions:

-

Prepare a 10 mM stock solution of Fgfr4-IN-10 in 100% DMSO.

-

Perform serial dilutions of the Fgfr4-IN-10 stock solution in kinase buffer to achieve a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.

-

-

Set up the Kinase Reaction (5 µL per well):

-

In a 384-well plate, add the following components in order:

-

1 µL of Fgfr4-IN-10 dilution (or DMSO for control wells).

-

2 µL of FGFR4 enzyme solution (e.g., 2.5 ng/µL in kinase buffer). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

-

2 µL of substrate/ATP mix (e.g., 0.2 µg/µL Poly(Glu, Tyr) and 25 µM ATP in kinase buffer). The ATP concentration should be at or near the Km for the enzyme.

-

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for 60 minutes.[9]

-

-

Stop Reaction and Deplete ATP:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.[9]

-

-

ADP to ATP Conversion and Luminescence Detection:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.[9]

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Calculate Percent Inhibition:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Calculate the percent inhibition for each Fgfr4-IN-10 concentration using the following formula:

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the Fgfr4-IN-10 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Protocol for Kinase Selectivity Assay

To determine the selectivity of Fgfr4-IN-10, the same assay protocol can be followed, substituting FGFR4 with other kinases of interest (e.g., FGFR1, FGFR2, FGFR3). The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a panel of kinases. The percent inhibition is then calculated for each kinase to assess the selectivity profile.

Conclusion

This application note provides a comprehensive protocol for the use of Fgfr4-IN-10 in a biochemical kinase activity assay. The detailed methodology and data presentation guidelines will enable researchers to accurately determine the inhibitory potency and selectivity of this compound against FGFR4. This information is critical for the preclinical evaluation of Fgfr4-IN-10 as a potential therapeutic agent for FGFR4-driven cancers.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. promega.com [promega.com]

Application Notes and Protocols for Fgfr4-IN-4 in In Vivo Mouse Xenograft Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Fgfr4-IN-4" is not found in the currently available scientific literature. The following application notes and protocols are based on published data for other selective FGFR4 inhibitors in mouse xenograft models. Researchers should use this information as a starting point and perform necessary dose-finding and toxicology studies for their specific molecule.

Introduction to FGFR4 in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2][3] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, has been implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[4][5][6] This makes FGFR4 an attractive therapeutic target for cancer drug development.[1][6] Preclinical studies using selective FGFR4 inhibitors have demonstrated significant anti-tumor activity in various cancer models.[1]

This compound: A Putative FGFR4 Inhibitor

While specific data for "this compound" is unavailable, it is presumed to be a small molecule inhibitor designed to target the kinase activity of FGFR4. The protocols provided herein are based on the characteristics and in vivo application of well-documented FGFR4 inhibitors such as BLU-9931 and FGF401.

Signaling Pathway